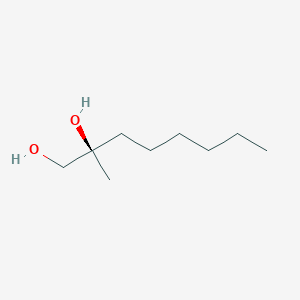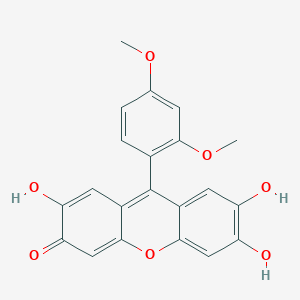![molecular formula C11H12O3S B12554729 Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- CAS No. 190328-70-2](/img/structure/B12554729.png)
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- is an organic compound that belongs to the benzothiophene family. Benzothiophenes are aromatic compounds containing a fused ring system composed of a benzene ring and a thiophene ring. This specific compound is characterized by the presence of methanol and dimethoxy groups attached to the benzothiophene core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- typically involves the reaction of substituted benzene derivatives with sulfur-containing reagents. One common method involves the use of 2-bromobenzene derivatives and sodium sulfide or potassium sulfide to form the benzothiophene core . The methanol and dimethoxy groups are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The methanol and dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- can be compared with other benzothiophene derivatives, such as:
Benzo[b]thiophene-2-methanol: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
Benzo[b]thiophene-2-carboxylic acid: Contains a carboxyl group instead of a methanol group, leading to different reactivity and applications.
Benzo[b]thiophene-2-thiol: Contains a thiol group, which imparts different chemical reactivity and potential biological activities.
The presence of methanol and dimethoxy groups in Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- makes it unique and provides it with specific properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
190328-70-2 |
|---|---|
Formule moléculaire |
C11H12O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
(4,7-dimethoxy-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C11H12O3S/c1-13-9-3-4-10(14-2)11-8(9)5-7(6-12)15-11/h3-5,12H,6H2,1-2H3 |
Clé InChI |
CBFMKYQUDWCPKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(SC2=C(C=C1)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


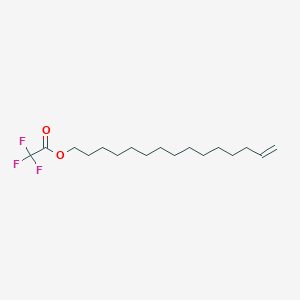

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
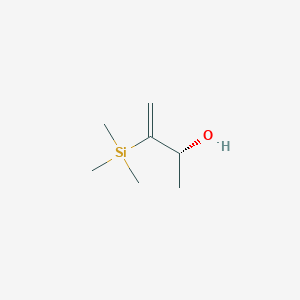
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
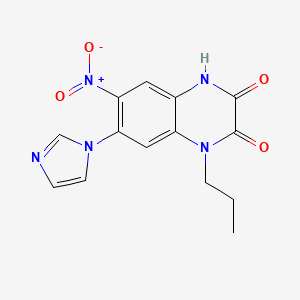
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
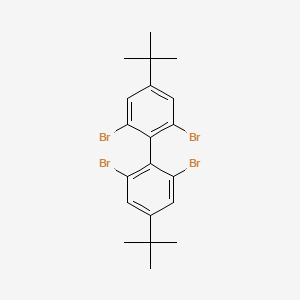
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)

![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
